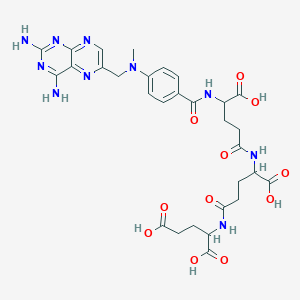

Methotrexate triglutamate

Description

Properties

IUPAC Name |

(2S)-2-[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]amino]butanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N10O11/c1-40(13-15-12-33-25-23(34-15)24(31)38-30(32)39-25)16-4-2-14(3-5-16)26(45)37-19(29(50)51)7-10-21(42)35-17(27(46)47)6-9-20(41)36-18(28(48)49)8-11-22(43)44/h2-5,12,17-19H,6-11,13H2,1H3,(H,35,42)(H,36,41)(H,37,45)(H,43,44)(H,46,47)(H,48,49)(H,50,51)(H4,31,32,33,38,39)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFRVUOTZGQNGW-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N10O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194432 | |

| Record name | NSC341076 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41600-14-0 | |

| Record name | NSC341076 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041600140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC341076 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Intracellular Nexus: A Technical Guide to the Mechanism of Action of Methotrexate Triglutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a cornerstone therapeutic in oncology and autoimmune diseases, functions as a prodrug that is intracellularly converted to its active polyglutamated metabolites. Among these, methotrexate triglutamate (MTX-PG3) plays a pivotal role in the drug's efficacy. This technical guide provides an in-depth exploration of the mechanism of action of MTX-PG3, focusing on its molecular interactions, kinetic parameters, and the intricate signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this domain.

Introduction: The Conversion of Methotrexate to its Active Form

Methotrexate is actively transported into cells via the reduced folate carrier (RFC). Once inside the cell, it undergoes polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the sequential addition of glutamate residues to the methotrexate molecule, forming a series of methotrexate polyglutamates (MTX-PGs). MTX-PG3, possessing three glutamate moieties, is a significant and highly active metabolite. The addition of these glutamate groups enhances the intracellular retention of the drug, as the polyglutamated forms are poorer substrates for efflux transporters, and significantly increases its inhibitory potency against key cellular enzymes.

Core Mechanism of Action: Multi-Targeted Enzyme Inhibition

The primary mechanism of action of this compound involves the competitive inhibition of several key enzymes in the folate and purine synthesis pathways. This multi-targeted approach disrupts cellular proliferation and exerts anti-inflammatory effects.

Dihydrofolate Reductase (DHFR) Inhibition

The most well-characterized action of methotrexate and its polyglutamates is the potent inhibition of dihydrofolate reductase (DHFR). DHFR is a critical enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate. By binding to the active site of DHFR, MTX-PG3 competitively inhibits the binding of DHF, leading to a depletion of intracellular THF pools. This, in turn, disrupts the de novo synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby arresting cell proliferation. While polyglutamation significantly enhances intracellular retention, studies suggest that the direct binding affinity (Ki) of methotrexate polyglutamates to DHFR is not substantially increased compared to the parent drug.

Thymidylate Synthase (TYMS) Inhibition

Methotrexate polyglutamates, including MTX-PG3, are also direct inhibitors of thymidylate synthase (TYMS). TYMS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the synthesis of pyrimidines. The inhibition of TYMS by MTX-PGs further contributes to the depletion of thymidine, a necessary component for DNA synthesis and repair. The inhibitory potency of methotrexate against TYMS is significantly enhanced by polyglutamation.

Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase (ATIC) Inhibition

A key mechanism, particularly relevant to the anti-inflammatory effects of methotrexate in diseases like rheumatoid arthritis, is the inhibition of aminoimidazole carboxamide ribonucleotide (AICAR) transformylase (ATIC). ATIC is a bifunctional enzyme involved in the final steps of de novo purine biosynthesis. MTX-PGs are potent competitive inhibitors of ATIC.[1] This inhibition leads to the intracellular accumulation of AICAR. The buildup of AICAR, in turn, inhibits adenosine deaminase, leading to an increase in intracellular and extracellular levels of adenosine. Adenosine is a potent endogenous anti-inflammatory molecule that acts on specific cell surface receptors to suppress inflammatory responses. The inhibitory potency against ATIC increases dramatically with the addition of glutamate residues.[1]

Quantitative Data: Inhibitory Potency of this compound

The following tables summarize the available quantitative data on the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of methotrexate and its polyglutamates against their primary enzyme targets.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate and its Polyglutamates

| Inhibitor | Organism/Cell Line | Ki (pM) | Notes |

| Methotrexate | Recombinant Human DHFR | 3.4 | - |

| Methotrexate Polyglutamate (4 additional glutamates) | Recombinant Human DHFR | 1.4 | The addition of glutamate residues has little effect on the binding affinity to DHFR. |

Table 2: Inhibition of Thymidylate Synthase (TYMS) by Methotrexate and its Polyglutamates

| Inhibitor | Cell Line | Ki (µM) |

| Methotrexate (MTX-Glu1) | MCF-7 Human Breast Cancer | 13 |

| Methotrexate Diglutamate (MTX-Glu2) | MCF-7 Human Breast Cancer | 0.17 |

| This compound (MTX-Glu3) | MCF-7 Human Breast Cancer | ~0.1 |

| Methotrexate Tetraglutamate (MTX-Glu4) | MCF-7 Human Breast Cancer | 0.06 |

| Methotrexate Pentaglutamate (MTX-Glu5) | MCF-7 Human Breast Cancer | 0.047 |

Table 3: Inhibition of AICAR Transformylase (ATIC) by Methotrexate and its Polyglutamates

| Inhibitor | Cell Line | Ki (M) | Fold Increase in Potency (vs. MTX) |

| Methotrexate (MTX-Glu1) | MCF-7 Human Breast Cancer | 1.43 x 10⁻⁴ | 1 |

| Methotrexate Diglutamate (MTX-Glu2) | MCF-7 Human Breast Cancer | 1.5 x 10⁻⁵ | ~10 |

| This compound (MTX-Glu3) | MCF-7 Human Breast Cancer | ~1.5 x 10⁻⁶ | ~100 |

| Methotrexate Tetraglutamate (MTX-Glu4) | MCF-7 Human Breast Cancer | 5.6 x 10⁻⁸ | ~2500 |

| Methotrexate Pentaglutamate (MTX-Glu5) | MCF-7 Human Breast Cancer | 5.6 x 10⁻⁸ | ~2500 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in determining the inhibitory activity of this compound.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of MTX-PG3 on DHFR.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

This compound (MTX-PG3)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of MTX-PG3 in the assay buffer.

-

Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice and protect from light.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of MTX-PG3. Include a control with no inhibitor.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding a solution containing both DHF and NADPH to all wells.

-

-

Data Acquisition:

-

Immediately begin measuring the absorbance at 340 nm in kinetic mode, with readings taken every 15-30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of MTX-PG3.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

-

The Ki value can be determined by performing the assay at different substrate (DHF) concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive inhibition).

-

AICAR Transformylase (ATIC) Inhibition Assay

This protocol outlines a method for determining the inhibitory effect of MTX-PG3 on purified ATIC.

Principle: The activity of ATIC is measured by monitoring the formation of its product, formyl-AICAR (FAICAR), or the consumption of its cofactor, 10-formyl-tetrahydrofolate. This can be monitored spectrophotometrically.

Materials:

-

Purified human ATIC enzyme

-

AICAR

-

10-formyl-tetrahydrofolate

-

This compound (MTX-PG3)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl)

-

Spectrophotometer

Procedure:

-

Enzyme Purification:

-

Purify ATIC from a suitable source (e.g., human cell lines) using standard chromatography techniques.

-

-

Reagent Preparation:

-

Prepare stock solutions of MTX-PG3, AICAR, and 10-formyl-tetrahydrofolate in the assay buffer.

-

-

Assay Performance:

-

In a cuvette, combine the assay buffer, purified ATIC enzyme, and varying concentrations of MTX-PG3.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding AICAR and 10-formyl-tetrahydrofolate.

-

-

Data Acquisition:

-

Monitor the change in absorbance at a specific wavelength (e.g., 298 nm for the formation of THF from 10-formyl-THF) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Determine the IC50 and Ki values by plotting the reaction rates against the inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: Overview of Methotrexate Metabolism and Multi-Targeted Action.

Figure 2: Experimental Workflow for DHFR Inhibition Assay.

Figure 3: Signaling Pathway of Adenosine-Mediated Anti-Inflammatory Effects.

Conclusion

This compound is a highly potent, intracellularly retained metabolite of methotrexate that exerts its therapeutic effects through the simultaneous inhibition of multiple key enzymes. Its profound impact on DHFR, TYMS, and ATIC disrupts fundamental cellular processes of nucleotide synthesis and triggers potent anti-inflammatory pathways. A thorough understanding of the quantitative aspects of these interactions and the experimental methodologies to probe them is crucial for the rational design of novel antifolate therapies and the optimization of existing treatment regimens. This guide provides a comprehensive resource for researchers dedicated to advancing the field of methotrexate pharmacology.

References

The Role of Methotrexate Triglutamate in Rheumatoid Arthritis Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX) remains the cornerstone therapy for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by systemic inflammation and joint destruction.[1] While effective, patient response to MTX is variable, creating a significant clinical need for biomarkers to guide personalized therapy.[1][2] Upon cellular uptake, MTX is metabolized into a series of methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[3] These polyglutamated forms, particularly the longer-chain variants like methotrexate triglutamate (MTX-PG3), are the primary active metabolites responsible for the therapeutic effects of MTX. This technical guide provides an in-depth exploration of the role of MTX-PG3 in RA therapy, focusing on its mechanism of action, clinical significance as a biomarker, and the experimental protocols used for its analysis.

Mechanism of Action of Methotrexate Polyglutamates

The therapeutic efficacy of methotrexate in rheumatoid arthritis is intrinsically linked to its intracellular conversion to polyglutamated derivatives. This process, catalyzed by FPGS, involves the sequential addition of glutamate residues to the parent MTX molecule.[3] Polyglutamation enhances the intracellular retention of the drug and significantly increases its inhibitory potency against key enzymes in the folate and purine synthesis pathways.[1]

Methotrexate and its polyglutamates exert their anti-inflammatory effects through several mechanisms:

-

Inhibition of Dihydrofolate Reductase (DHFR): MTX-PGs are potent inhibitors of DHFR, an enzyme crucial for regenerating tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate.[4][5] This inhibition leads to a depletion of downstream folate cofactors, thereby suppressing lymphocyte proliferation.

-

Inhibition of Thymidylate Synthase (TS): Longer-chain MTX-PGs are significantly more potent inhibitors of TS than MTX itself.[6][7] This enzyme is essential for the de novo synthesis of pyrimidines, and its inhibition further contributes to the anti-proliferative effects of MTX.

-

Inhibition of AICAR Transformylase (ATIC): A key mechanism of action in RA is the inhibition of ATIC by MTX-PGs.[8] This leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn inhibits adenosine deaminase, resulting in increased intracellular and extracellular levels of adenosine. Adenosine is a potent endogenous anti-inflammatory molecule that, upon binding to its receptors on immune cells, suppresses the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.

The degree of polyglutamation is a critical determinant of the anti-inflammatory and immunosuppressive effects of methotrexate. Longer-chain MTX-PGs, such as MTX-PG3, exhibit a higher affinity for and more sustained inhibition of their target enzymes compared to the parent drug.

This compound as a Clinical Biomarker

The significant inter-individual variability in clinical response to methotrexate has prompted research into biomarkers that can predict efficacy and toxicity. Intracellular concentrations of MTX-PGs, particularly in erythrocytes, have emerged as promising candidates for therapeutic drug monitoring (TDM).[9] Erythrocyte MTX-PG levels are thought to reflect systemic drug exposure and correlate with concentrations in immune cells.[10]

Several studies have investigated the relationship between erythrocyte MTX-PG concentrations and clinical outcomes in RA patients, often measured by the Disease Activity Score in 28 joints (DAS28). While some studies have shown a positive correlation between higher MTX-PG levels, especially longer-chain species like MTX-PG3, and better clinical response (lower DAS28 scores), the evidence remains conflicting.[1][10]

Quantitative Data on MTX-PG3 Levels and Clinical Response

The following tables summarize quantitative data from various studies investigating the association between erythrocyte MTX-PG concentrations and clinical response in rheumatoid arthritis.

| Study | Patient Cohort | Responder Definition | Mean MTX-PG3 Concentration in Responders (nmol/L) | Mean MTX-PG3 Concentration in Non-Responders (nmol/L) | p-value |

| Angelis-Stoforidis et al. (1999) | 65 RA patients on MTX for at least 2 months | Clinical Assessment | 60.7 ± 18.9 (Responders) 50.8 ± 23.3 (Partial Responders) | 21.5 ± 10.5 | <0.001 |

| de Rotte et al. (2015) | RA patients starting MTX | EULAR response | Higher concentrations associated with lower DAS28 scores over 9 months | Lower concentrations associated with higher DAS28 scores over 9 months | - |

| Takahashi et al. (2017) | 79 MTX-naïve RA patients | ΔDAS28 > 1.2 | A total MTX-PG concentration of 83 nmol/L at week 12 was the threshold for a DAS28 improvement of ≥1.2 at week 24. | - | - |

| Stamp et al. (2010) | 192 RA patients on long-term oral MTX | DAS28 > 3.2 (High Disease Activity) | Higher MTX-PG4 and MTX-PG5 concentrations were observed in patients with high disease activity. | - | - |

| Study | MTX-PG Species | Association with Clinical Response (DAS28) |

| Angelis-Stoforidis et al. (1999) | Total MTX-PGs | Erythrocyte MTX-PG levels were significantly higher in responders and partial responders compared to non-responders.[10] |

| de Rotte et al. (2015) | MTX-PG1, PG2, and Total PGs | Higher concentrations of MTX-PG1, MTX-PG2, and total MTX-PGs at 3 months were associated with lower DAS28 scores at 3, 6, and 9 months.[11] |

| Châtenet et al. (2024) | MTX-PG3 | In patients with a BMI <25 kg/m ², higher erythrocyte MTX-PG3 concentrations were observed in the remission group compared to the active RA group (p = 0.005).[12][13][14] |

| Stamp et al. (2010) | MTX-PG4, PG5 | In contrast to other studies, higher concentrations of MTX-PG4 and MTX-PG5 were associated with higher disease activity.[5] |

| Dervieux et al. (2004) | Long-chain MTX-PGs | Increased red blood cell long-chain MTX-PG concentrations were associated with a lower number of tender and swollen joints and a lower physician's global assessment of disease activity.[15] |

| F-1000 Research (2022) | MTX-PG3 | A moderate positive correlation was found between MTX-PG3 levels and DAS28-CRP score at week 8 and week 12 post-MTX treatment, suggesting higher levels in patients with higher disease activity in this particular study.[16] |

Enzyme Inhibition Kinetics

The enhanced therapeutic effect of methotrexate polyglutamates is evident in their increased inhibitory potency against key enzymes compared to the parent drug.

| Enzyme | MTX-PG Species | Inhibition Constant (Ki) |

| AICAR Transformylase | MTX | 143 µM |

| MTX-PG2 | ~14 µM | |

| MTX-PG3 | ~1.4 µM | |

| MTX-PG4 | 5.6 x 10⁻⁸ M | |

| MTX-PG5 | 5.6 x 10⁻⁸ M | |

| Thymidylate Synthase | MTX | 13 µM |

| MTX-PG2 | 0.17 µM | |

| MTX-PG3 | ~0.07 µM | |

| MTX-PG4 | ~0.05 µM | |

| MTX-PG5 | 0.047 µM | |

| Dihydrofolate Reductase (Human) | MTX | 3.4 pM |

| MTX-PG4 | 1.4 pM |

Note: Ki values can vary depending on the experimental conditions and the source of the enzyme.[6][7][8][17]

Experimental Protocols

Accurate and reproducible measurement of MTX-PGs is crucial for their evaluation as clinical biomarkers. The following sections detail the methodologies for key experiments.

Measurement of Erythrocyte Methotrexate Polyglutamates by LC-MS/MS

This protocol describes a common method for the quantification of MTX-PG1 through MTX-PG5 in red blood cells.

1. Sample Preparation: a. Collect whole blood in EDTA-containing tubes. b. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma and erythrocytes. c. Aspirate and discard the plasma and buffy coat. d. Wash the packed red blood cells (RBCs) three times with an equal volume of cold phosphate-buffered saline (PBS), centrifuging and aspirating the supernatant after each wash. e. Lyse the washed RBCs by adding 4 volumes of ice-cold deionized water and vortexing. f. Precipitate proteins by adding an equal volume of 0.6 M perchloric acid, vortexing, and centrifuging at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant containing the MTX-PGs to a new tube for analysis.

2. LC-MS/MS Analysis: a. Chromatographic System: A Waters Acquity UPLC system or equivalent. b. Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm. c. Mobile Phase A: 10 mM ammonium bicarbonate, pH 10. d. Mobile Phase B: Methanol. e. Gradient: A linear gradient from 5% to 100% Mobile Phase B over 5 minutes, followed by a 1-minute hold at 100% B, and re-equilibration at 5% B. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 10 µL. h. Mass Spectrometer: Waters Quattro Premier XE tandem mass spectrometer or equivalent, operating in positive electrospray ionization (ESI+) mode. i. Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each MTX-PG.

This is a generalized protocol, and specific parameters may need to be optimized for different instrument setups.[18][19][20][21]

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This assay measures the activity of FPGS in erythrocyte lysates based on the enzymatic conversion of MTX to MTX-PG2.

1. Preparation of Erythrocyte Lysate: a. Prepare washed packed red blood cells as described in the LC-MS/MS protocol. b. Lyse the RBCs by freeze-thawing three times. c. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell membranes. d. Collect the supernatant (hemolysate) for the enzyme assay.

2. Enzyme Reaction: a. Prepare a reaction mixture containing:

- Tris buffer (pH 8.85)

- 0.25 mM Methotrexate

- 4 mM L-glutamic acid

- 10 mM ATP

- 20 mM MgCl₂

- 20 mM KCl

- 10 mM Dithiothreitol (DTT) b. Add 25 µL of the erythrocyte lysate to the reaction mixture. c. Incubate the reaction at 37°C for 2 hours. d. Stop the reaction by adding an equal volume of 0.6 M perchloric acid.

3. Quantification of MTX-PG2: a. Centrifuge the stopped reaction mixture to pellet precipitated proteins. b. Analyze the supernatant for the concentration of MTX-PG2 using the LC-MS/MS method described above. c. FPGS activity is expressed as pmol of MTX-PG2 formed per hour per mL of packed erythrocytes.

This protocol is based on the methodology described by de Jonge et al.[22]

Signaling Pathways and Workflows

Methotrexate Polyglutamylation and Intracellular Action

The following diagram illustrates the intracellular conversion of methotrexate to its active polyglutamated forms and their subsequent inhibition of key metabolic enzymes.

Caption: Intracellular metabolism and action of methotrexate.

Methotrexate's Impact on the Adenosine Anti-inflammatory Pathway

The inhibition of AICAR transformylase by MTX-PGs leads to an accumulation of adenosine, a potent anti-inflammatory mediator.

Caption: MTX-PGs enhance the anti-inflammatory adenosine pathway.

Experimental Workflow for MTX-PG Analysis in RA Patients

This diagram outlines the key steps in a clinical research setting for analyzing the relationship between MTX-PG levels and disease activity.

Caption: Workflow for clinical analysis of MTX-PGs in RA.

Logical Workflow for Therapeutic Drug Monitoring of Methotrexate

This diagram presents a logical framework for the potential clinical application of MTX-PG monitoring to guide RA therapy.

References

- 1. Measurement of erythrocyte methotrexate polyglutamate levels: ready for clinical use in rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monitoring methotrexate therapy in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Enhanced inhibition of thymidylate synthase by methotrexate polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic drug monitoring of methotrexate in disease - Research Outreach [researchoutreach.org]

- 10. Measurement of Erythrocyte Methotrexate Polyglutamate Levels: Ready for Clinical Use in Rheumatoid Arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methotrexate Polyglutamate Concentrations in Erythrocytes Are a Potential Tool for Therapeutic Drug Monitoring of Methotrexate Response in Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 12. Long‐term evaluation of rheumatoid arthritis activity with erythrocyte methotrexate‐polyglutamate 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Long-term evaluation of rheumatoid arthritis activity with erythrocyte methotrexate-polyglutamate 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Polyglutamation of methotrexate with common polymorphisms in reduced folate carrier, aminoimidazole carboxamide ribonucleotide transformylase, and thymidylate synthase are associated with methotrexate effects in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 17. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 20. Measurement of methotrexate polyglutamates in human erythrocytes by ion-pair UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Enzymatic Pathway of Methotrexate Polyglutamation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methotrexate (MTX), a cornerstone antifolate agent in oncology and autoimmune disease therapy, requires intracellular metabolic activation to exert its full therapeutic effect. This activation process, known as polyglutamation, involves the sequential addition of glutamate residues to the parent MTX molecule. The resulting methotrexate polyglutamates (MTXPGs) are more potent inhibitors of target enzymes and are retained more effectively within the cell, prolonging their cytotoxic action. This guide provides a detailed technical overview of the enzymatic pathway governing MTX polyglutamation, the key enzymes involved, quantitative kinetic data, and detailed experimental protocols for its study.

The Core Enzymatic Pathway

The intracellular fate of methotrexate is dictated by a dynamic interplay between influx, metabolic conversion, and efflux. Polyglutamation is the central metabolic event that traps the drug inside the cell and enhances its pharmacological activity.

-

Cellular Uptake : Methotrexate, a folate analogue, primarily enters the cell via the reduced folate carrier (SLC19A1) at extracellular concentrations below 20µM.[1]

-

Polyglutamation : Once inside the cell, the enzyme folylpolyglutamate synthetase (FPGS) catalyzes the sequential addition of glutamate residues to MTX through γ-linked peptide bonds.[1][2][3] This process is time- and concentration-dependent, leading to the formation of various MTXPG species, typically with two to six additional glutamate groups (MTX-Glu₂₋₇).[2][4][5]

-

Enhanced Activity and Retention : These polyanionic MTXPGs are poor substrates for efflux pumps and are thus retained within the cell for extended periods.[3][5][6] Furthermore, MTXPGs exhibit stronger inhibition of key enzymes compared to the parent drug.[1][7] The primary target is dihydrofolate reductase (DHFR), but longer-chain MTXPGs also potently inhibit thymidylate synthetase (TYMS) and key enzymes in the de novo purine synthesis pathway, such as 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (ATIC).[1][7][8]

-

Deglutamylation and Efflux : The process is reversed by the lysosomal enzyme γ-glutamyl hydrolase (GGH) , which removes the terminal glutamate residues.[1][8][9] This conversion of MTXPGs back to the monoglutamate form (MTX-Glu₁) facilitates the drug's efflux from the cell, primarily mediated by ATP-binding cassette (ABC) transporters.[3][8]

The overall intracellular concentration of long-chain MTXPGs, which are crucial for cytotoxicity, depends on the balance between the synthetic activity of FPGS and the hydrolytic activity of GGH.[2][9][10]

Caption: The core enzymatic pathway of methotrexate (MTX) polyglutamation.

Quantitative Data: Kinetics and Accumulation

The efficacy of MTX is closely linked to the accumulation and retention of its polyglutamated forms. Quantitative analysis reveals significant differences in the behavior of each MTXPG species.

Table 1: Kinetic Parameters of MTX Polyglutamates in ZR-75-B Human Breast Cancer Cells

| MTX Polyglutamate Species | Dissociation t½ from DHFR (minutes) |

| MTX-Glu₁ (Parent MTX) | 12 |

| MTX-Glu₂ | 30 |

| MTX-Glu₃ | 102 |

| MTX-Glu₄ | 108 |

| MTX-Glu₅ | 120 |

| Data sourced from a study examining the dissociation rates of MTXPGs from dihydrofolate reductase (DHFR).[6] This demonstrates that longer glutamate chains lead to a less readily dissociable complex, enhancing enzyme inhibition. |

Table 2: Intracellular MTX Polyglutamate Concentrations in Cancer Cell Lines

| Cell Line | MTX Exposure | % of Intracellular Drug as Polyglutamates | Total Intracellular Drug (nmol/g protein) |

| MCF-7 (Breast Cancer) | 2 µM for 24h | 55.4% | 51.9 |

| ZR-75-B (Breast Cancer) | 2 µM for 24h | 87.6% | 62.4 |

| MDA-231 (Breast Cancer) | 2 µM for 24h | 32.0% | 4.06 |

| Nalm6 (Pre-B Leukemia) | 1 µM for 15h | ~80% (Glu₂₋₆) | ~25 (pmol/5x10⁶ cells) |

| Data compiled from studies on human breast cancer and leukemia cell lines.[4][11] The data highlights the significant variability in polyglutamation capacity across different cell types, which can be a determinant of drug sensitivity. |

Table 3: Relative Enzyme Activities and MTXPG Accumulation in Childhood Leukemia

| Leukemia Subtype | Relative FPGS Activity | Relative GGH Activity | Relative Long-Chain (Glu₄₋₆) MTXPG Accumulation |

| c/preB-ALL | High | Low | High |

| T-ALL | ~2-fold lower than c/preB-ALL | Similar to c/preB-ALL | ~3-fold lower than c/preB-ALL |

| AML | ~2-fold lower than c/preB-ALL | ~3-fold higher than c/preB-ALL | ~4-fold lower than c/preB-ALL |

| Data adapted from a study comparing enzyme activities and MTXPG formation in different leukemia subtypes.[12] Low FPGS activity is associated with lower accumulation of long-chain MTXPGs, a potential mechanism of drug resistance. |

Experimental Protocols

Accurate measurement of MTXPGs and the activity of related enzymes is critical for research and clinical monitoring.

Protocol: Quantification of Intracellular MTX Polyglutamates by HPLC

This protocol is adapted from methods used for analyzing MTXPGs in erythrocytes and cultured cells.[13][14][15]

1. Sample Preparation (from Packed Erythrocytes or Cell Pellets): a. Homogenize a known volume (e.g., 100 µL) of packed red blood cells (RBCs) or a cell pellet with 150 µL of deionized water. b. To deproteinize, add 25 µL of 70% perchloric acid to the homogenate. c. Vortex-mix the sample vigorously for 10 seconds. d. Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated proteins. e. Carefully collect the supernatant for analysis.

2. HPLC Chromatography: a. HPLC System: A standard HPLC system with a fluorescence or UV detector. For higher sensitivity, post-column photo-oxidation to form fluorescent products is recommended.[13][15] b. Column: C₁₈ reversed-phase column. c. Mobile Phase A: Aqueous buffer (e.g., Ammonium acetate). d. Mobile Phase B: Acetonitrile. e. Gradient: A linear gradient from 0% to 13% Mobile Phase B over 20 minutes at a flow rate of 1 mL/min is effective for separating MTXPG₁₋₇.[13] f. Injection Volume: 80 µL of the supernatant. g. Detection: For fluorescence detection after post-column photo-oxidation, use an excitation wavelength of ~400 nm and an emission wavelength of ~470 nm.[13] Alternatively, UV detection can be performed at ~303-310 nm.[16]

3. Data Analysis: a. Identify peaks corresponding to MTX and its polyglutamates (MTX-Glu₂₋₇) based on the retention times of known standards. b. Quantify the concentration of each species by comparing the peak area to a standard curve.

Caption: A typical experimental workflow for the analysis of MTX polyglutamates.

Protocol: In Vitro FPGS Enzyme Activity Assay

This protocol is based on the measurement of the enzymatic conversion of MTX to MTX-Glu₂ in cell lysates.[17][18]

1. Preparation of Cell Lysate: a. Prepare a packed erythrocyte or cultured cell lysate by sonication in a suitable buffer (e.g., Tris-HCl with protease inhibitors). b. Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Enzymatic Reaction: a. Prepare a reaction buffer: 50 mM Tris-HCl (pH 8.5-8.85), 10 mM ATP, 20 mM MgCl₂, 20 mM KCl, and 10 mM DTT.[17][18] b. In a microcentrifuge tube, combine the cell lysate (containing 150-350 µg of total protein) with the reaction buffer. c. Add the substrates: 0.25 mM MTX and 4 mM L-glutamic acid. d. Incubate the reaction mixture at 37°C for a set period (e.g., 2-4 hours), during which the reaction is linear.[17] e. Stop the reaction by boiling or adding ice-cold methanol or perchloric acid.

3. Product Quantification: a. Process the sample as described in Protocol 4.1 (steps 1d-e) to remove precipitated protein. b. Analyze the supernatant using a sensitive method like UPLC-MS/MS to quantify the amount of MTX-Glu₂ formed.[17] c. Express FPGS activity as the amount of product (MTX-Glu₂) formed per unit time per milligram of protein (e.g., pmol/hr/mg protein).

Factors Influencing Polyglutamation and Therapeutic Response

The net accumulation of cytotoxic long-chain MTXPGs is determined by the balance of enzymatic activities. An imbalance can lead to drug resistance.

-

FPGS Activity: High FPGS expression and activity are correlated with greater MTXPG accumulation and increased sensitivity to MTX.[2][12] Conversely, decreased FPGS activity, through genetic mutations, altered pre-mRNA splicing, or transcriptional downregulation, is a known mechanism of MTX resistance in cancer.[19][20][21]

-

GGH Activity: High GGH activity can lead to rapid hydrolysis of MTXPGs, reducing their intracellular concentration and duration of action, which can contribute to drug resistance.[9][12] SNPs in the GGH gene promoter region that alter its expression have been shown to affect MTXPG levels.[22]

-

The FPGS/GGH Ratio: The ratio of FPGS to GGH activity is often a better predictor of MTX polyglutamylation and clinical response than either enzyme's activity alone.[10][12] A high FPGS/GGH ratio favors the accumulation of long-chain MTXPGs and predicts a better therapeutic response.

Caption: Logical diagram of factors influencing MTXPG accumulation and response.

Conclusion

The enzymatic polyglutamation of methotrexate is a critical metabolic process that underpins its therapeutic efficacy. The conversion of MTX to MTXPGs enhances its intracellular retention and inhibitory potency against key enzymes in nucleotide synthesis. The balance between the activities of FPGS and GGH is a key determinant of MTXPG accumulation and, consequently, of cellular sensitivity to the drug. Understanding this pathway and having robust methods for its analysis are essential for developing strategies to overcome MTX resistance and for personalizing therapy in both oncology and rheumatology.

References

- 1. ClinPGx [clinpgx.org]

- 2. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Time course of methotrexate polyglutamate formation and degradation in the pre-B-leukaemia cell line Nalm6 and in lymphoblasts from children with leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of overexpression of gamma-Glutamyl hydrolase on methotrexate metabolism and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gamma-Glutamyl hydrolase and folylpolyglutamate synthetase activities predict polyglutamylation of methotrexate in acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, retention, and biological activity of methotrexate polyglutamates in cultured human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of folylpolyglutamate synthetase and folylpolyglutamate hydrolase in methotrexate accumulation and polyglutamylation in childhood leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pnas.org [pnas.org]

- 15. academic.oup.com [academic.oup.com]

- 16. jocpr.com [jocpr.com]

- 17. mdpi.com [mdpi.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The association of aberrant folylpolyglutamate synthetase splicing with ex vivo methotrexate resistance and clinical outcome in childhood acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance | Life Science Alliance [life-science-alliance.org]

- 22. medscape.com [medscape.com]

In-Depth Technical Guide: Pharmacokinetics and Cellular Uptake of Methotrexate Triglutamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and cellular uptake mechanisms of methotrexate triglutamate (MTX-PG3), a key active metabolite of the widely used anti-cancer and anti-inflammatory drug, methotrexate (MTX). Understanding the disposition and cellular transport of MTX-PG3 is crucial for optimizing therapeutic strategies and developing novel drug delivery systems.

Pharmacokinetics of this compound

Methotrexate undergoes intracellular polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), leading to the formation of methotrexate polyglutamates (MTX-PGs). These polyglutamated forms, including MTX-PG3, are retained within the cell for longer periods than the parent drug and exhibit enhanced inhibitory effects on key enzymes in the folate pathway.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

A one-compartment open model has been used to estimate the pharmacokinetic parameters of MTX-PG3 in red blood cells (RBCs) of rheumatoid arthritis patients.[2] The typical total clearance (CL) and volume of distribution (Vd) were determined by the following equations:

-

CL (L/day) = 1.45 * (Body Mass Index / 28 kg/m ²) * (Red Blood Cells / 4.6 × 10⁶ cells/μL) [2]

-

Vd (L) = 52.4 L [2]

The model also estimated an absorption rate of 0.0346/day and a fraction metabolized of 1.03%.[2]

Quantitative Pharmacokinetic Data

The following table summarizes available quantitative data on MTX-PG3 concentrations in red blood cells (RBCs) from studies in rheumatoid arthritis patients. These values can provide an indication of the achievable concentrations in a clinical setting.

| Parameter | Value | Patient Population | Notes | Reference |

| Mean RBC Concentration (4 weeks) | 93 (±29) nmol/L | Rheumatoid Arthritis | MTX-PG1-5 total concentration | [3] |

| Mean RBC Concentration (8 weeks) | 129 (±46) nmol/L | Rheumatoid Arthritis | MTX-PG1-5 total concentration | [3] |

| Mean RBC Concentration (16 weeks) | 143 (±49) nmol/L | Rheumatoid Arthritis | MTX-PG1-5 total concentration | [3] |

| Mean RBC Concentration (24 weeks) | 159 (±65) nmol/L | Rheumatoid Arthritis | MTX-PG1-5 total concentration | [3] |

| MTX-PG3 as % of Total MTX-PGs | 40% | Rheumatoid Arthritis | At 24 weeks | [3] |

Cellular Uptake of Methotrexate and its Polyglutamates

The entry of methotrexate into cells is a critical determinant of its therapeutic efficacy. Several transport systems are involved in this process, with varying affinities for MTX and its polyglutamated forms.

Key Transporters

The primary mechanisms for MTX cellular uptake include:

-

Reduced Folate Carrier (RFC; SLC19A1): This is the major transporter for MTX and reduced folates into mammalian cells at neutral pH.[4][5]

-

Proton-Coupled Folate Transporter (PCFT; SLC46A1): This transporter is optimally active at acidic pH and plays a significant role in the intestinal absorption of folates and MTX.

-

Folate Receptors (FRs): These are high-affinity receptors (FRα and FRβ) that mediate the uptake of folates and MTX via endocytosis.

Efflux of MTX from cells is primarily mediated by members of the ATP-binding cassette (ABC) transporter superfamily, including MRP1-4 (ABCC1-4) and ABCG2.[6] Importantly, polyglutamylation significantly reduces the affinity of MTX for these efflux transporters, contributing to its intracellular retention.[6]

Cellular Uptake and Metabolism Pathway

The following diagram illustrates the key steps involved in the cellular uptake and metabolism of methotrexate, leading to the formation and action of methotrexate triglututamate.

Cellular Transport Kinetics

While specific kinetic parameters for the transport of MTX-PG3 are not well-defined, data for the parent drug, methotrexate, provide valuable insights into the transport process. The affinity (Km) and maximum velocity (Vmax) of MTX transport vary depending on the transporter and cell type.

| Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Cell System | Reference |

| RFC | Methotrexate | 1 - 10 | - | General | [5] |

| MRP3 | Methotrexate | 1960 ± 130 | 1710 ± 50 | - | [6] |

| MRP1 | Methotrexate | - | - | - | [6] |

It is important to note that polyglutamation drastically reduces the efflux of methotrexate by transporters like MRP1 and MRP3.[6] The addition of even a single glutamate residue to MTX is sufficient to diminish its transport by over 95% by MRP3.[6]

Experimental Protocols

Quantification of Methotrexate Polyglutamates by LC-MS/MS

This section outlines a general workflow for the quantification of MTX-PGs in biological matrices, such as red blood cells, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Steps:

-

Sample Preparation: Isolate red blood cells from whole blood by centrifugation.

-

Cell Lysis: Lyse the RBCs by adding purified water.

-

Protein Precipitation: Precipitate proteins by adding a solution such as perchloric acid, followed by centrifugation.

-

Solid Phase Extraction (SPE): Load the supernatant onto an SPE cartridge (e.g., Oasis MAX) to isolate the MTX-PGs.

-

Elution and Concentration: Elute the MTX-PGs from the SPE cartridge and evaporate the solvent.

-

Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Separate the different MTX-PG species using a suitable liquid chromatography column and detect and quantify them using a tandem mass spectrometer.

In Vitro Cellular Uptake Assay using [³H]-Methotrexate

This protocol describes a method to study the cellular uptake of methotrexate using a radiolabeled tracer, [³H]-MTX.

Materials:

-

Cultured cells of interest

-

24-well tissue culture plates

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

[³H]-Methotrexate

-

Inhibitors or competing substrates (optional)

-

Ice-cold stop buffer (e.g., PBS)

-

Lysis buffer (e.g., 0.1 M NaOH or 1% SDS)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Seed cells in a 24-well plate and grow to a desired confluency.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate for a short period at 37°C.

-

Initiate Uptake: Add the assay buffer containing a known concentration of [³H]-MTX (and any inhibitors) to each well to start the uptake.

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

-

Terminate Uptake: Stop the reaction by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold stop buffer.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well.

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the protein concentration of the cell lysates to normalize the radioactivity counts. Calculate the uptake rate (e.g., in pmol/mg protein/min).

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and cellular uptake of this compound. The provided quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental processes is essential for the rational design of more effective and safer methotrexate-based therapies. Further research is warranted to fully elucidate the specific transport kinetics of MTX-PG3 and to translate these findings into improved clinical practice.

References

- 1. Time course of methotrexate polyglutamate formation and degradation in the pre-B-leukaemia cell line Nalm6 and in lymphoblasts from children with leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a Determinant of Clinical Response in Mexican Patients With Rheumatoid Arthritis: Pharmacokinetics and Dose Recommendation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High this compound Level Is an Independent Predictor of Adverse Effects in Asian Indian Rheumatoid Arthritis Patients-A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Transport of methotrexate (MTX) and folates by multidrug resistance protein (MRP) 3 and MRP1: effect of polyglutamylation on MTX transport - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Inhibition: A Technical Guide to Methotrexate Triglutamate and Dihydrofolate Reductase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular mechanisms underpinning the inhibition of dihydrofolate reductase (DHFR) by methotrexate triglutamate, a key active metabolite of the widely used antimetabolite drug, methotrexate. Understanding this interaction at a granular level is pivotal for the development of novel antifolate therapies and for optimizing existing treatment regimens.

The Core Mechanism: Competitive Inhibition and Enhanced Intracellular Retention

Methotrexate (MTX) is a structural analog of folic acid and a potent competitive inhibitor of DHFR.[1][2] This enzyme is critical for cellular proliferation, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] By binding to the active site of DHFR, methotrexate blocks the binding of DHF, thereby halting the production of THF and leading to an arrest of DNA synthesis and cell division.[1]

The therapeutic efficacy of methotrexate is significantly enhanced through its intracellular conversion to polyglutamated forms, including this compound (MTX-Glu3). This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the parent molecule. Conversely, the removal of these glutamate moieties is carried out by γ-glutamyl hydrolase (GGH).

The polyglutamated forms of methotrexate exhibit two key advantages over the parent drug:

-

Increased Intracellular Retention: The addition of negatively charged glutamate residues prevents the efflux of the drug from the cell via ATP-binding cassette (ABC) transporters, leading to higher and more sustained intracellular concentrations.

-

Enhanced DHFR Inhibition: While methotrexate itself is a potent inhibitor, its polyglutamated derivatives, including the triglutamate form, are often even more potent inhibitors of DHFR. This is attributed to additional interactions between the glutamate tail and the enzyme.

Quantitative Analysis of DHFR Inhibition

The inhibitory potency of methotrexate and its polyglutamated derivatives against DHFR is typically quantified by determining their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table summarizes available data for human DHFR. It is important to note that specific Ki or IC50 values for this compound are not consistently reported in the literature; however, data for other polyglutamated forms provide a strong indication of its enhanced inhibitory capacity.

| Compound | Inhibition Constant (Ki) | IC50 | Source Organism |

| Methotrexate (MTX) | 3.4 pM | 78 nM | Human (recombinant) |

| Methotrexate pentaglutamate (MTX-Glu5) | 1.4 pM | Not Reported | Human (recombinant)[2] |

Experimental Protocols for Determining DHFR Inhibition

The determination of Ki and IC50 values for DHFR inhibitors is crucial for drug development and research. A common method is the spectrophotometric DHFR enzyme inhibition assay.

Principle of the Assay

The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction.

Materials and Reagents

-

Purified recombinant human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

Methotrexate or its polyglutamated derivatives (e.g., this compound)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Protocol

-

Reagent Preparation:

-

Prepare a stock solution of DHFR in assay buffer.

-

Prepare a stock solution of DHF in assay buffer. The pH may need to be adjusted with a small amount of NaOH to aid dissolution.

-

Prepare a stock solution of NADPH in assay buffer.

-

Prepare a series of dilutions of the inhibitor (methotrexate or this compound) in assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add the following in order:

-

Assay Buffer

-

Inhibitor solution (or vehicle for control wells)

-

DHFR enzyme solution

-

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.

-

Immediately place the microplate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the Km for the substrate is known.

-

Visualizing the Molecular Interactions and Pathways

To provide a clearer understanding of the complex processes involved in this compound's action, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Intracellular Metabolism and Action of Methotrexate

Caption: Intracellular pathway of methotrexate and its triglutamate form.

Experimental Workflow for DHFR Inhibition Assay

Caption: Workflow for a typical DHFR enzyme inhibition assay.

Conclusion

The conversion of methotrexate to its polyglutamated forms, particularly this compound, is a critical determinant of its therapeutic efficacy. This metabolic process enhances intracellular drug accumulation and potentiates the inhibition of dihydrofolate reductase. A thorough understanding of the quantitative aspects of this inhibition, coupled with robust experimental methodologies, is essential for the continued development of effective antifolate therapies in oncology and immunology. The diagrams provided offer a visual framework for comprehending the complex interplay of transport, metabolism, and enzymatic inhibition that define the mechanism of action of this compound.

References

The Biological Significance of Methotrexate Polyglutamate Lengths: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (MTX), a cornerstone therapeutic agent in oncology and autoimmune diseases, undergoes intracellular metabolism to form a series of methotrexate polyglutamates (MTX-PGs). This polyglutamylation, the sequential addition of glutamate residues, is not a mere metabolic curiosity but a critical determinant of the drug's therapeutic efficacy and cellular pharmacology. Longer-chain MTX-PGs exhibit significantly enhanced biological activity compared to the parent drug, primarily through prolonged intracellular retention and more potent inhibition of key enzymatic targets. This in-depth technical guide elucidates the biological significance of varying MTX-PG lengths, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows. Understanding the nuances of MTX polyglutamation is paramount for optimizing therapeutic strategies, developing novel drug delivery systems, and identifying biomarkers for personalized medicine.

The Polyglutamylation of Methotrexate: A Metabolic Activation

Methotrexate enters the cell as a monoglutamate (MTX-Glu1) primarily via the reduced folate carrier.[1] Once inside, it is sequentially converted into polyglutamated derivatives (MTX-Glu(n), where n is the total number of glutamate residues) by the enzyme folylpolyglutamate synthetase (FPGS) .[2][3] This process is reversible, with the enzyme gamma-glutamyl hydrolase (GGH) catalyzing the removal of the terminal glutamate residues.[2][4] The balance between FPGS and GGH activity dictates the intracellular concentration and chain length distribution of MTX-PGs.[5]

Enzymatic Regulation of MTX-PG Levels

-

Folylpolyglutamate Synthetase (FPGS): This enzyme catalyzes the ATP-dependent addition of glutamate residues to MTX. Lower FPGS activity leads to inefficient polyglutamylation and is associated with reduced MTX efficacy and drug resistance.[3][6]

-

Gamma-Glutamyl Hydrolase (GGH): This lysosomal enzyme hydrolyzes the terminal gamma-glutamyl bonds, converting longer-chain MTX-PGs to shorter forms and ultimately back to MTX-Glu1.[4][7] Elevated GGH activity can lead to decreased intracellular retention of MTX and has been linked to drug resistance.[4]

Biological Significance of Increased Polyglutamate Chain Length

The addition of glutamate moieties profoundly alters the physicochemical and pharmacological properties of methotrexate, leading to several biologically significant consequences.

Enhanced Intracellular Retention

One of the most critical functions of polyglutamylation is the trapping of methotrexate within the cell. While MTX-Glu1 can be readily effluxed from the cell by ATP-binding cassette (ABC) transporters, the negatively charged and larger MTX-PGs are poor substrates for these efflux pumps.[1] This leads to a dramatic increase in the intracellular half-life of the drug, from minutes for MTX-Glu1 to hours or even days for longer-chain polyglutamates.[8] This prolonged retention ensures sustained inhibition of target enzymes long after the extracellular drug has been cleared.

Increased Inhibitory Potency Against Key Enzymes

Longer-chain MTX-PGs are significantly more potent inhibitors of several key enzymes in folate metabolism and de novo nucleotide synthesis compared to the parent drug. This enhanced inhibitory activity is a cornerstone of their superior therapeutic effect.

-

Dihydrofolate Reductase (DHFR): The primary target of methotrexate, DHFR, is responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in one-carbon metabolism. Longer-chain MTX-PGs bind more tightly to DHFR and dissociate more slowly than MTX-Glu1, making them more effective inhibitors.[8]

-

Thymidylate Synthase (TYMS): This enzyme is essential for the synthesis of thymidine, a necessary component of DNA. MTX-PGs are potent inhibitors of TYMS, with inhibitory potency increasing with the number of glutamate residues.

-

5-Aminoimidazole-4-Carboxamide Ribonucleotide (AICAR) Transformylase (ATIC): An enzyme involved in the final steps of de novo purine synthesis. Inhibition of ATIC by MTX-PGs leads to the accumulation of AICAR, which has been linked to the anti-inflammatory effects of methotrexate.[2]

Quantitative Data on Methotrexate Polyglutamate Activity

The following tables summarize the quantitative data on the inhibitory potency and pharmacokinetic properties of different MTX polyglutamate lengths.

| Methotrexate Polyglutamate | Ki (µM) vs. DHFR | Dissociation t1/2 from DHFR (min) |

| MTX-Glu1 | - | 12[8] |

| MTX-Glu2 | - | 30[8] |

| MTX-Glu3 | - | 102[8] |

| MTX-Glu4 | - | 108[8] |

| MTX-Glu5 | - | 120[8] |

| Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by MTX Polyglutamates. Ki values were not explicitly found in the provided search results, however, the dissociation half-life data strongly indicates increased binding affinity with longer chain lengths. |

| Methotrexate Polyglutamate | Ki (µM) vs. TYMS | I50 (µM) vs. TYMS |

| MTX-Glu1 | 13 | 22 |

| MTX-Glu2 | 0.17 | - |

| MTX-Glu3 | 0.14 | - |

| MTX-Glu4 | 0.13 | - |

| MTX-Glu5 | 0.047 | - |

| Table 2: Inhibition of Thymidylate Synthase (TYMS) by MTX Polyglutamates. |

| Methotrexate Polyglutamate | Ki (µM) vs. ATIC |

| MTX-Glu1 | 143 |

| MTX-Glu2 | 5.47 |

| MTX-Glu3 | 0.56 |

| MTX-Glu4 | 0.056 |

| MTX-Glu5 | 0.057 |

| Table 3: Inhibition of 5-Aminoimidazole-4-Carboxamide Ribonucleotide (AICAR) Transformylase (ATIC) by MTX Polyglutamates. |

| Methotrexate Polyglutamate | Median Time to Steady State in RBCs (weeks) | Median Half-life of Accumulation in RBCs (weeks) |

| MTX-Glu1 | 6.2 | 1.9 |

| MTX-Glu2 | 10.6 | - |

| MTX-Glu3 | 41.2 | - |

| MTX-Glu4 | 149 | - |

| MTX-Glu5 | 139.8 | 45.2 |

| Table 4: Pharmacokinetics of MTX Polyglutamates in Red Blood Cells (RBCs) of Rheumatoid Arthritis Patients. Data from a study on patients commencing oral MTX. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by methotrexate polyglutamates and the general workflows for their analysis.

Signaling Pathways

Experimental Workflows

Experimental Protocols

Quantification of Methotrexate Polyglutamates in Erythrocytes by LC-MS/MS

This protocol provides a general outline for the quantification of MTX-PGs. Specific parameters will need to be optimized based on the instrumentation and standards available.

1. Sample Preparation:

- Collect whole blood in EDTA-containing tubes.

- Centrifuge to separate plasma and buffy coat from erythrocytes.

- Wash the erythrocyte pellet with phosphate-buffered saline (PBS).

- Lyse the packed red blood cells with deionized water.

- Add an internal standard (e.g., stable isotope-labeled MTX-PGs).

- Precipitate proteins using an acid such as perchloric acid.

- Centrifuge to pellet the precipitated protein.

- Perform solid-phase extraction (SPE) on the supernatant to purify the MTX-PGs.

2. LC-MS/MS Analysis:

- Liquid Chromatography:

- Use a C18 reversed-phase column.

- Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., methanol or acetonitrile).

- Mass Spectrometry:

- Utilize an electrospray ionization (ESI) source in positive ion mode.

- Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each MTX-PG and the internal standards.

3. Data Analysis:

- Construct a calibration curve using known concentrations of MTX-PG standards.

- Determine the concentration of each MTX-PG in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This protocol is based on the incorporation of radiolabeled glutamate into a folate substrate.

1. Preparation of Cell Lysate:

- Harvest cells and wash with PBS.

- Resuspend cells in a lysis buffer containing protease inhibitors.

- Disrupt cells by sonication or freeze-thaw cycles.

- Centrifuge to remove cell debris and collect the supernatant (cytosolic extract).

- Determine the protein concentration of the lysate.

2. Enzymatic Reaction:

- Prepare a reaction mixture containing:

- Tris-HCl buffer (pH ~8.5)

- ATP

- MgCl2

- KCl

- A folate substrate (e.g., methotrexate or aminopterin)

- [3H]-L-glutamic acid

- Initiate the reaction by adding a known amount of cell lysate.

- Incubate at 37°C for a defined period.

3. Termination and Analysis:

- Stop the reaction by adding acid (e.g., perchloric acid).

- Separate the radiolabeled MTX-PG products from the unreacted [3H]-glutamate using high-performance liquid chromatography (HPLC).

- Quantify the radioactivity in the MTX-PG peaks using a scintillation counter.

- Calculate FPGS activity as the rate of [3H]-glutamate incorporation per unit of protein per unit of time.

Gamma-Glutamyl Hydrolase (GGH) Activity Assay

This protocol can be adapted for either a colorimetric or fluorometric readout.

1. Preparation of Lysate:

- Prepare a cell or tissue lysate as described for the FPGS assay.

2. Enzymatic Reaction:

- Prepare a reaction mixture in an appropriate buffer (e.g., acetate buffer, pH 4.5-5.5).

- Add a synthetic substrate that releases a chromophore or fluorophore upon cleavage by GGH (e.g., a gamma-glutamyl-p-nitroanilide or a fluorogenic peptide).

- Initiate the reaction by adding the cell lysate.

- Incubate at 37°C.

3. Detection:

- For a colorimetric assay, measure the absorbance of the released chromophore at the appropriate wavelength using a spectrophotometer.

- For a fluorometric assay, measure the fluorescence of the released fluorophore using a fluorometer.

4. Data Analysis:

- Create a standard curve using known concentrations of the chromophore or fluorophore.

- Determine the amount of product formed in the enzymatic reaction.

- Calculate GGH activity as the rate of product formation per unit of protein per unit of time.

Conclusion and Future Directions

The polyglutamylation of methotrexate is a critical metabolic process that significantly enhances its therapeutic efficacy. Longer-chain MTX-PGs are more effectively retained within cells and are more potent inhibitors of key enzymes in nucleotide biosynthesis. This understanding has profound implications for clinical practice and drug development.

Future research should continue to explore the intricate interplay between FPGS and GGH activity in various disease states and patient populations. The development of non-invasive methods to assess intracellular MTX-PG levels could pave the way for true therapeutic drug monitoring and personalized dosing strategies. Furthermore, leveraging the principles of polyglutamylation in the design of novel antifolates and other targeted therapies holds immense promise for improving treatment outcomes in a wide range of diseases. The continued investigation into the biological significance of methotrexate polyglutamate lengths will undoubtedly lead to more effective and safer therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase, adenosine deaminase and 5'-adenylate deaminase by polyglutamates of methotrexate and oxidized folates and by 5-aminoimidazole-4-carboxamide riboside and ribotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Low-Dose Methotrexate Results in the Selective Accumulation of Aminoimidazole Carboxamide Ribotide in an Erythroblastoid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyglutamation of methotrexate with common polymorphisms in reduced folate carrier, aminoimidazole carboxamide ribonucleotide transformylase, and thymidylate synthase are associated with methotrexate effects in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Methotrexate Triglutamate in Red Blood Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a folate antagonist, is a cornerstone therapy for a variety of autoimmune diseases, including rheumatoid arthritis. The therapeutic efficacy of MTX is attributed to its intracellular conversion to methotrexate polyglutamates (MTX-PGs). These polyglutamated forms, including methotrexate triglutamate (MTX-Glu3), are retained within cells and are potent inhibitors of key enzymes in folate metabolism.[1][2] The concentration of MTX-PGs in red blood cells (RBCs) is considered a useful biomarker for monitoring therapeutic response and optimizing dosing.[3]

These application notes provide a detailed protocol for the quantification of MTX-Glu3 and other MTX-PGs in human red blood cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[4][5]

Experimental Protocols

This section details the methodology for the measurement of methotrexate polyglutamates in red blood cells, from sample collection to data analysis.

Sample Collection and Processing

-

Blood Collection: Collect whole blood samples in EDTA-containing tubes. Gel separator tubes are not suitable as they can absorb MTX.[4]

-

RBC Isolation: Within 24 hours of collection, centrifuge the whole blood at 1,700 x g for 10 minutes at 4°C to separate plasma and red blood cells.[4]

-

RBC Pellet Storage: Carefully remove the plasma and buffy coat. Store the packed RBC pellet (e.g., 500 µL aliquots) at -80°C until analysis. Samples are stable for at least one month at this temperature.[1][4]

Sample Preparation and Extraction

-

Thawing: Thaw the frozen RBC pellets at room temperature.

-

Internal Standard Spiking: Add an appropriate volume of a stable-isotope labeled internal standard mixture (e.g., MTX-PG1-6 stable isotopes) to the RBC pellet.[4]

-

Cell Lysis and Protein Precipitation:

-

Add distilled water to the RBC pellet and vortex for 10 seconds to induce lysis.

-

Add 70% perchloric acid to the lysed RBCs and vortex for an additional 20 seconds to precipitate proteins.[6]

-

-

Centrifugation: Centrifuge the mixture at 18,341 x g for 10 minutes at 4°C.[6]

-

Supernatant Collection: Carefully transfer the clear supernatant to a new tube. The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup if necessary.[7]

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.

-

Chromatographic Column: A C18 reversed-phase column is commonly used for separation (e.g., Waters Acquity UPLC BEH C18).[4][5]

-

Mobile Phase: A typical mobile phase consists of a gradient of 10 mM ammonium bicarbonate (pH 10) and methanol.[4][5]

-

Gradient Elution: A gradient elution is employed to separate the different MTX-PG species.

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ionization mode is used for detection.[4][5]

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each MTX-PG and their corresponding internal standards.

Calibration and Quality Control

-

Calibration Standards: Prepare a multi-point calibration curve using blank RBC lysate spiked with known concentrations of MTX-PGs (e.g., 1-1,000 nM).[4][5]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the assay.

Data Presentation

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for the measurement of methotrexate polyglutamates in red blood cells.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (nM) | r² | LLOQ (nM) | Reference |

| MTX-PGs (1-5) | 1 - 1,000 | > 0.99 | 1 | [4][5] |

| MTX-PGs (2-4) | 1 - 400 ng/mL | 0.9936 - 0.9986 | 1 ng/mL | [6] |

| MTX-PGs (1-5) | 0.1 - 100 | - | 0.1 | [8] |

| MTX-PGs (6-7) | 0.8 - 100 | - | 0.8 | [8] |

Table 2: Precision and Accuracy

| Analyte | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%) | Reference |

| MTX-PGs | 1 - 4 | 6 - 15 | - | [4][5] |

| MTX-PGs (2-4) | < 15 | < 15 | 93.41 - 109.37 | [9] |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Relative Matrix Effect (%) | Reference |

| MTX-PGs | 98 - 100 | 95 - 99 | [4][5] |

Visualizations

Intracellular Methotrexate Metabolic Pathway

Caption: Intracellular metabolic pathway of methotrexate.

Experimental Workflow for MTX-Glu3 Measurement

Caption: Experimental workflow for MTX-Glu3 measurement.

References

- 1. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polyglutamation of methotrexate with common polymorphisms in reduced folate carrier, aminoimidazole carboxamide ribonucleotide transformylase, and thymidylate synthase are associated with methotrexate effects in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling: a green LC-MS/MS-based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Quantification of Methotrexate Polyglutamates in Human Red Blood Cells by LC-MS/MS

Abstract

Methotrexate (MTX) is a cornerstone therapy for a variety of malignancies and autoimmune diseases, including rheumatoid arthritis. Its therapeutic efficacy is largely attributed to its intracellular conversion to methotrexate polyglutamates (MTX-PGs). These polyglutamated forms are retained within the cell and are potent inhibitors of key enzymes in folate metabolism. Monitoring the intracellular concentrations of individual MTX-PGs is crucial for optimizing therapy and minimizing toxicity. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of methotrexate and its polyglutamate metabolites (MTX-PG₁₋₇) in human red blood cells. The protocol described herein provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for clinical research and therapeutic drug monitoring.

Introduction

Methotrexate, a folate analog, exerts its therapeutic effect by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines. Upon cellular uptake, MTX undergoes polyglutamation, a process catalyzed by the enzyme folylpolyglutamyl synthetase (FPGS), which adds sequential glutamate residues to the parent drug. This metabolic conversion is pivotal as it not only enhances the intracellular retention of the drug but also increases its inhibitory activity against DHFR and other folate-dependent enzymes. The distribution of different MTX-PG chain lengths can vary between individuals and may correlate with both therapeutic response and adverse effects.